![molecular formula C13H10N2O B13892153 4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)
4-Methylpyrimido[2,1-a]isoquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylpyrimido[2,1-a]isoquinolin-2-one is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to an isoquinoline ring, with a methyl group attached at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimido[2,1-a]isoquinolin-2-one typically involves the reaction of 1-methyl-3,4-dihydroisoquinolinium salts with acrylamide. This reaction forms 2-(2-carbamoylethyl)-1-methyl-3,4-dihydroisoquinolinium salts, which are then cyclized by the action of bases to form 11b-methyl-1,2,3,6,7,11b-hexahydro-4H-pyrimido[2,1-a]isoquinolin-2-one . Treatment of this compound with iodomethane yields 5,11b-dimethyl-2-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrimido[2,1-a]isoquinolinium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-Methylpyrimido[2,1-a]isoquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
4-Methylpyrimido[2,1-a]isoquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
作用机制
The mechanism of action of 4-Methylpyrimido[2,1-a]isoquinolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
4-Methylpyrimido[2,1-a]isoquinolin-2-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring structure but with a benzimidazole moiety instead of an isoquinoline moiety.
Isoquinoline derivatives: Compounds such as 4-amino isoquinolin-1(2H)-ones share structural similarities and undergo similar chemical reactions.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
属性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
4-methylpyrimido[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C13H10N2O/c1-9-8-12(16)14-13-11-5-3-2-4-10(11)6-7-15(9)13/h2-8H,1H3 |
InChI 键 |
QBXLSZYMWSRJOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N=C2N1C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)


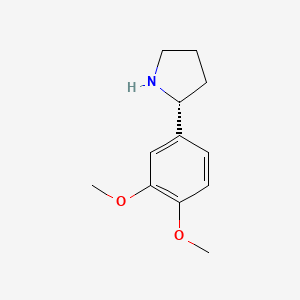
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)
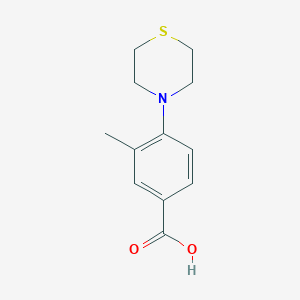
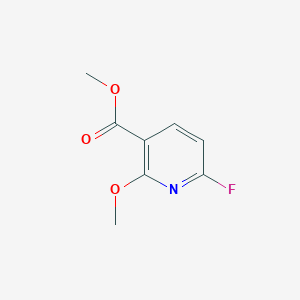
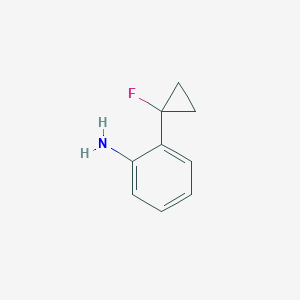
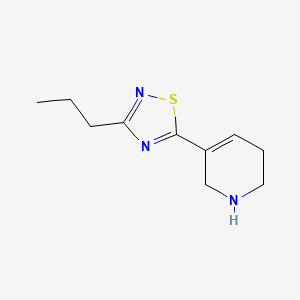
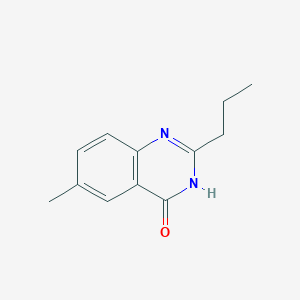

![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
![tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate](/img/structure/B13892156.png)
